molecular formula C19H19ClN4OS B11964919 (2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11964919
M. Wt: 386.9 g/mol
InChI Key: DWYONNROOHRNLD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class with diverse biological activities.

    Benzylidene derivatives: Compounds with similar structural motifs.

Uniqueness

(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19ClN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+

InChI Key

DWYONNROOHRNLD-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.